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molecular formula C7H3ClN2O2 B1424136 6-Chloro-5-cyanopicolinic acid CAS No. 53234-56-3

6-Chloro-5-cyanopicolinic acid

Cat. No. B1424136
M. Wt: 182.56 g/mol
InChI Key: ROPFRDWKBGCDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340505B2

Procedure details

A mixture of 6-chloro-5-cyanopicolinic acid (30 mg, 0.16 mmol), isopropylamine (20 ul, 0.23 mmol), and KF (28 mg, 0.48 mmol) in N-methylpyrrolidinone (1 ml) was heated for 18 hrs at 95° C. The mixture was diluted with water (4 ml) and standed overnight. The resulting precipitate was collected by filtration and dried under vacuum to afford 25 mg (75%) of the desired product 70. 1H NMR (600 MHz, DMSO-d6) δ 13.2 (s, 1H), 8.03 (d, 1H, J=7.8 Hz), 7.25-7.21 (m, 1H), 7.17 (d, 1H, J=7.8 Hz), 3.26-3.24 (m, 2H), 1.99-1.95 (m, 1H), 0.89 (d, 6H, 6.6 Hz). MS: m/z Calcd 219.2 Found MH+ 220.1
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]#[N:12].[CH:13](N)(C)C.[F-].[K+].C[N:20]1[CH2:24][CH2:23][CH2:22]C1=O>O>[C:11]([C:3]1[CH:4]=[CH:5][C:6]([C:8]([OH:10])=[O:9])=[N:7][C:2]=1[NH:20][CH2:24][CH:23]([CH3:13])[CH3:22])#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=C(C=CC(=N1)C(=O)O)C#N
Name
Quantity
20 μL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
28 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1NCC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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